molecular formula C17H18N4O2S B2675059 2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 898406-11-6

2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No. B2675059
M. Wt: 342.42
InChI Key: GTYAZVLJNSBQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, and a benzimidazole ring . These functional groups are common in many pharmaceutical compounds due to their versatile chemical properties and potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzimidazole ring attached to a piperidine ring which is further attached to a pyridine ring via a sulfonyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the benzimidazole ring might undergo reactions typical of aromatic compounds, while the piperidine ring might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis Techniques

Research has led to the development of convenient synthesis methods for azolyl piperidines, which are structurally related to the compound . For instance, arylation of azoles with bromopyridines followed by reduction has been applied to benzo analogues, showcasing a methodological innovation in synthetic organic chemistry (Shevchuk et al., 2012). This approach underlines the versatility and adaptability of pyridine-based compounds in synthesis.

Antimicrobial Studies

Novel pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of pyridine-based compounds, including benzothiazoles and pyridine sulfonamides, in contributing to new antimicrobial agents (Patel & Agravat, 2007). The structural modification and exploration of such compounds offer insights into the development of new therapeutic strategies against microbial infections.

Anticandidal Activity

Imidazo[1,2-a]pyridine derivatives, closely related to the chemical compound of interest, have been synthesized and assessed for their activity against various strains of Candida. This research highlights the potential of imidazo[1,2-a]pyridine scaffolds in the development of new anticandidal therapies (Kaplancıklı et al., 2008). Such findings underscore the significance of exploring the biological activities of novel pyridine-based compounds.

Corrosion Inhibition

Benzimidazole derivatives, including those with pyridine substructures, have been studied for their efficacy as corrosion inhibitors for steel in acidic environments. These investigations provide valuable insights into the application of such compounds in protecting industrial materials, thus extending their utility beyond biomedical applications (Yadav et al., 2016). The research demonstrates the interdisciplinary nature of pyridine-based compounds, encompassing materials science and chemistry.

properties

IUPAC Name

2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-4-3-9-18-12-14)21-10-7-13(8-11-21)17-19-15-5-1-2-6-16(15)20-17/h1-6,9,12-13H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYAZVLJNSBQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

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